3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide
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Overview
Description
3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methylphenyl group, and a trifluoromethyl-imidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Cyclohexyl Group: This can be done through a nucleophilic substitution reaction using cyclohexyl halides.
Final Coupling with the Propanamide Moiety: This step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide
- 3-cyclohexyl-N-[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide
Uniqueness
What sets 3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. The presence of the trifluoromethyl group, in particular, can enhance its metabolic stability and lipophilicity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H24F3N3O3 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C20H24F3N3O3/c1-13-7-5-6-10-15(13)26-17(28)19(20(21,22)23,25-18(26)29)24-16(27)12-11-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,24,27)(H,25,29) |
InChI Key |
CHXUVSFNBPDTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)CCC3CCCCC3 |
Origin of Product |
United States |
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